2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Overview
Description
2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with a unique structure that includes a pyrimidine ring substituted with a prop-2-yn-1-yl group and a cyano group
Mechanism of Action
The mechanism of action of these compounds often involves interaction with various biological targets, leading to changes in cellular processes and biochemical pathways. The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability and therapeutic effects .
Environmental factors, such as pH, temperature, and the presence of other substances, can influence the stability and efficacy of these compounds. The specific effects of these factors would depend on the chemical structure and properties of the compound .
Preparation Methods
The synthesis of 2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,4-dioxo-1,2,3,4-tetrahydropyrimidine and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to increase yield and reduce costs, including the use of continuous flow reactors and alternative solvents.
Chemical Reactions Analysis
2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in the development of sensors and electronic devices.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be compared with similar compounds such as:
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Lacks the prop-2-yn-1-yl group, which may result in different chemical reactivity and biological activity.
2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine: Lacks the cyano group, which may affect its electronic properties and interactions with biological targets.
2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Contains a carboxamide group instead of a cyano group, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dioxo-1-prop-2-ynylpyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c1-2-3-11-5-6(4-9)7(12)10-8(11)13/h1,5H,3H2,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASFOPKXMRZQMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=O)NC1=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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